REACTION_CXSMILES
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C(=O)([O-])[O-].[K+].[K+].[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1B(O)O.Br[C:18]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[C:20]([O:26][CH3:27])[CH:19]=1.N#N.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.COCCOC.O>[Br:7][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][C:9]=1[C:18]1[CH:23]=[C:22]([O:24][CH3:25])[CH:21]=[C:20]([O:26][CH3:27])[CH:19]=1 |f:0.1.2,7.8.9|
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Name
|
|
Quantity
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11.1 g
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Type
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reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
6.35 g
|
Type
|
reactant
|
Smiles
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BrC1=C(C=CC=C1)B(O)O
|
Name
|
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=CC(=C1)OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#N
|
Name
|
|
Quantity
|
677 mg
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
145 mg
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
41 mL
|
Type
|
solvent
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Smiles
|
COCCOC
|
Name
|
|
Quantity
|
41 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
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To a 250-mL round bottom flask equipped with a magnetic stir bar
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Type
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CUSTOM
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Details
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The solution was sparged with nitrogen for 20 minutes
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Duration
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20 min
|
Type
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TEMPERATURE
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Details
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After cooling to room temperature
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Type
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CUSTOM
|
Details
|
the phases were partitioned
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Type
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CUSTOM
|
Details
|
The organic phase was collected
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Type
|
WASH
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Details
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the aqueous phase was washed with ethyl acetate (3×20 mL)
|
Type
|
WASH
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Details
|
The combined organic fractions were washed with brine (50 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated on a rotary evaporator
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Type
|
CUSTOM
|
Details
|
The crude yellow oil was purified by column chromatography on the Isco (120-g column
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Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C=CC=C1)C1=CC(=CC(=C1)OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.51 g | |
YIELD: PERCENTYIELD | 48% | |
YIELD: CALCULATEDPERCENTYIELD | 48.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |